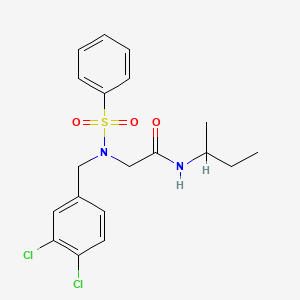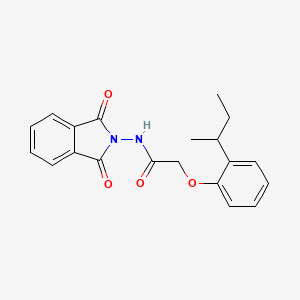
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3,5-dimethyl-1H-pyrazole
描述
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3,5-dimethyl-1H-pyrazole, also known as DBM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBM is a pyrazole derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the activation of Akt, a serine/threonine kinase that regulates cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. This compound has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
实验室实验的优点和局限性
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under physiological conditions and can be easily dissolved in various solvents, making it suitable for in vitro and in vivo studies. This compound has also been found to have low toxicity in animal models, making it a potential candidate for drug development. However, this compound has some limitations, including its limited bioavailability and poor pharmacokinetic properties. This compound has a short half-life and is rapidly metabolized in the liver, which may limit its therapeutic potential.
未来方向
Future research on 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3,5-dimethyl-1H-pyrazole should focus on improving its pharmacokinetic properties and bioavailability to enhance its therapeutic potential. The development of novel delivery systems, such as nanoparticles and liposomes, could improve the bioavailability and targeted delivery of this compound. Future studies should also investigate the potential of this compound as a combination therapy with other anti-cancer and anti-inflammatory agents. The mechanism of action of this compound should be further elucidated to identify its molecular targets and signaling pathways. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer and inflammatory diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. This compound has shown promise as a potential therapeutic agent for the treatment of cancer and inflammatory diseases, and future research should focus on improving its pharmacokinetic properties and identifying its molecular targets and signaling pathways.
科学研究应用
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases. This compound has shown promise as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-7-10(2)16(15-9)14(17)13-8-18-11-5-3-4-6-12(11)19-13/h3-7,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIKDZGZWFHVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2COC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B3940469.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3940485.png)
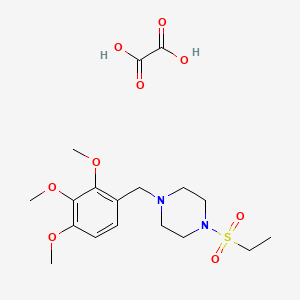
![6-amino-4-(3-bromo-4-fluorophenyl)-3-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3940491.png)
![3-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3940493.png)

![5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3940509.png)
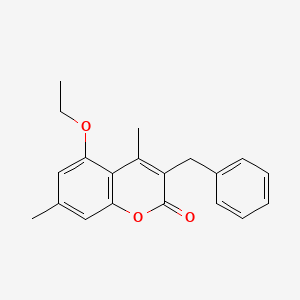
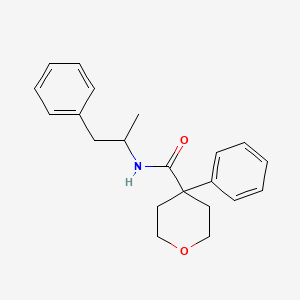
![N-(3-chloro-4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3940524.png)
![2-[5-(3-chloro-5-fluoro-4-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethanol](/img/structure/B3940534.png)
